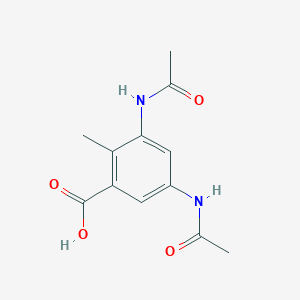

3,5-双(乙酰氨基)-2-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound “3,5-bis(acetylamino)-2-methylbenzoic acid” belongs to a broader class of compounds known for their diverse structural features and extensive applicability in various fields such as organic synthesis, medicinal chemistry, and material science. These compounds often exhibit unique properties due to their specific functional groups and molecular architecture.

Synthesis Analysis

Synthesis of compounds closely related to “3,5-bis(acetylamino)-2-methylbenzoic acid” involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic substrates, followed by functionalization with acyl, amino, and carboxylic acid groups. The synthesis routes typically involve nucleophilic substitution reactions, amidation, and carboxylation steps to introduce the desired functional groups into the molecular framework (Meller et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to “3,5-bis(acetylamino)-2-methylbenzoic acid” reveals the influence of substituent groups on the overall molecular conformation and intermolecular interactions. These compounds often crystallize in specific arrangements, stabilized by hydrogen bonding and π-π interactions, reflecting on their solid-state properties and reactivity (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of “3,5-bis(acetylamino)-2-methylbenzoic acid” analogs is characterized by their ability to undergo various organic reactions, including cyclization, condensation, and nucleophilic substitution, due to the presence of reactive acetylamino and carboxylic acid groups. These reactions are pivotal for synthesizing complex molecules and polymers with desired functionalities (Kricheldorf & Loehden, 1995).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of compounds structurally related to “3,5-bis(acetylamino)-2-methylbenzoic acid” are influenced by their molecular structure. The presence of multiple functional groups contributes to the diverse physical properties, making them suitable for various applications in material science and pharmaceutical formulation (Ebersbach et al., 2022).

Chemical Properties Analysis

The chemical properties of “3,5-bis(acetylamino)-2-methylbenzoic acid” and related compounds are defined by their functional groups. Acetylamino groups confer nucleophilicity, whereas the carboxylic acid moiety contributes to acidity and potential for salt formation. These properties are crucial for their reactivity and the synthesis of derivatives with tailored biological or physical characteristics (Yadav et al., 2023).

科学研究应用

合成和化学性质

相关化合物的研究重点在于合成具有潜在抗菌、抗肿瘤和化学治疗应用的新型分子。例如,已合成并评估了具有相似结构的化合物,以了解其生物活性,包括其对各种细菌菌株的抗菌功效以及对癌细胞系的细胞毒活性 (Mekky & Sanad, 2020)。此类研究对于开发新药和治疗方法至关重要。

金属有机框架和超分子

对功能类似于“3,5-双(乙酰氨基)-2-甲基苯甲酸”的柔性羧酸配体的研究,已导致开发出金属有机超分子和框架 (Dai et al., 2010)。这些结构在储气、催化和作为电子设备中的组件方面具有潜在应用。

抗氧化和抗肿瘤活性

已合成与“3,5-双(乙酰氨基)-2-甲基苯甲酸”在结构上相关的化合物,并已证明其具有显着的抗氧化和抗肿瘤活性。这包括开发具有潜在应用于治疗各种癌症和与氧化应激相关的疾病的新型化合物 (Yadav et al., 2023)。

环境应用

相关化合物的研究还包括开发灵敏的方法来检测生物样品中的环境污染物。这对于评估人类接触危险化学品以及环境保护工作至关重要 (Ye et al., 2008)。

属性

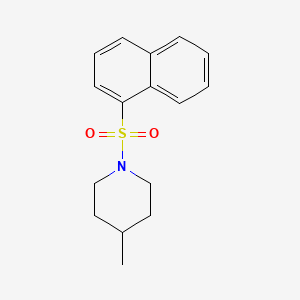

IUPAC Name |

3,5-diacetamido-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-6-10(12(17)18)4-9(13-7(2)15)5-11(6)14-8(3)16/h4-5H,1-3H3,(H,13,15)(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXKMNDKCFFHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(acetylamino)-2-methylbenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)

![4-methyl-6-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5539771.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5539786.png)

![N-isopropyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5539797.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5539801.png)

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4-vinylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B5539809.png)

![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)

![1-methyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5539833.png)

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)